molecular formula C18H19F3N4O2 B2918862 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1705076-01-2

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2918862
CAS RN: 1705076-01-2
M. Wt: 380.371
InChI Key: ILLHRDMDLMVCHQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a pyridine ring. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Molecular Structure Analysis

The compound’s structure is likely to be largely planar due to the presence of the aromatic pyridine and oxadiazole rings. The piperidine ring could exist in a chair conformation .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing oxadiazole rings are known to participate in nucleophilic substitution reactions . The pyridine ring can act as a base and participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, the presence of the polar oxadiazole and pyridine rings could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Anticancer and Antimicrobial Activities

Compounds incorporating structures similar to (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone have shown promise in anticancer and antimicrobial activities. Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds, showing high potency against cancer cell lines and pathogenic strains in in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).

Interaction with CB1 Cannabinoid Receptor

The molecule's interaction with the CB1 cannabinoid receptor was studied by Shim et al. (2002). They reported that certain structural analogues demonstrate potential binding interactions with the CB1 receptor, contributing insights into antagonist activity in cannabinoid systems (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Structural Analysis

Studies focusing on the synthesis and structural analysis of compounds structurally related to our molecule of interest have been conducted. For example, Lakshminarayana et al. (2009) performed spectroscopic and X-ray diffraction studies on a similar compound, contributing to the understanding of its molecular structure (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).

Antiprotozoal and Antitumor Activities

Swanson et al. (2009) reported on compounds with a heterocyclic core showing high affinity and selective antagonistic activity, relevant to antiprotozoal and antitumor applications (Swanson, Shah, Lord, Morton, Dvorak, Mazur, Apodaca, Xiao, Boggs, Feinstein, Wilson, Barbier, Bonaventure, Lovenberg, & Carruthers, 2009).

Metabotropic Glutamate Receptor Modulation

Liu et al. (2008) studied ADX47273, a compound sharing structural features with our molecule, revealing its potential as a metabotropic glutamate receptor 5-selective positive allosteric modulator with antipsychotic-like and procognitive activities (Liu, Grauer, Kelley, Navarra, Graf, Zhang, Atkinson, Popiolek, Wantuch, Khawaja, Smith, Olsen, Kouranova, Lai, Pruthi, Pulicicchio, Day, Gilbert, Pausch, Brandon, Beyer, Comery, Logue, Rosenzweig-Lipson, & Marquis, 2008).

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities associated with its functional groups. It could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)14-6-5-13(9-22-14)17(26)25-7-1-2-11(10-25)8-15-23-16(24-27-15)12-3-4-12/h5-6,9,11-12H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLHRDMDLMVCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

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